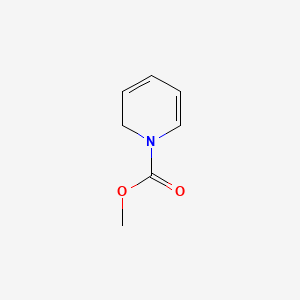

Methyl pyridine-1(2H)-carboxylate

Description

Methyl pyridine-1(2H)-carboxylate (CAS: N/A) is a heterocyclic compound featuring a partially saturated pyridine ring with a methyl ester substituent at the 1-position. Its synthesis involves the reaction of pyridine with sodium borohydride (NaBH₄) and methyl chloroformate in ethanol at low temperatures, followed by careful extraction and purification . This compound serves as a versatile intermediate in organic synthesis, particularly in catalytic asymmetric reactions and ring-expansion processes .

Properties

CAS No. |

33707-36-7 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

methyl 2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C7H9NO2/c1-10-7(9)8-5-3-2-4-6-8/h2-5H,6H2,1H3 |

InChI Key |

CMUHZRATLMUDJI-UHFFFAOYSA-N |

SMILES |

COC(=O)N1CC=CC=C1 |

Canonical SMILES |

COC(=O)N1CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pyrrolo[3,4-c]pyridine Derivatives

- 4-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: A tricyclic derivative with a methoxy group and a fused pyrrole ring.

- Diethyl 5-methyl-8H-imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate: A more complex tricyclic structure with imidazole and pyrrole rings. Its synthesis yield is notably low (9%) compared to methyl pyridine-1(2H)-carboxylate due to challenges in cyclization .

Phenyl Pyridine-1(2H)-Carboxylate

- Substitution of the methyl ester with a phenyl group increases steric bulk, influencing enantioselectivity in Rh-catalyzed asymmetric reductive Heck reactions. This compound, being less bulky, may offer advantages in reactions requiring higher functional group tolerance .

Methyl 2-(Phenylethynyl)pyridine-1(2H)-carboxylate

Key Observations :

- Catalytic Efficiency : this compound demonstrates compatibility with both Rh and Au catalysts, enabling diverse transformations. The immobilized Au/MCM-41 catalyst achieves high yields (93–96%) even after seven reuse cycles .

- Steric Effects : The methyl ester group provides a balance between reactivity and steric hindrance, outperforming phenyl-substituted analogues in reactions requiring mild conditions .

- Pharmacological Potential: Pyrrolo[3,4-c]pyridine derivatives, while structurally distinct, highlight the importance of fused ring systems in drug development, though their synthesis is less efficient .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.